(R)-N-(pyrrolidin-3-yl)ethanesulfonamide hydrochloride
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Overview
Description
®-N-(pyrrolidin-3-yl)ethanesulfonamide hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a pyrrolidine ring, an ethanesulfonamide group, and a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(pyrrolidin-3-yl)ethanesulfonamide hydrochloride typically involves the reaction of ®-pyrrolidine with ethanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-N-(pyrrolidin-3-yl)ethanesulfonamide hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-N-(pyrrolidin-3-yl)ethanesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted ethanesulfonamide derivatives.
Scientific Research Applications
®-N-(pyrrolidin-3-yl)ethanesulfonamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-N-(pyrrolidin-3-yl)ethanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(pyrrolidin-3-yl)ethanamine hydrochloride
- ®-2-(pyrrolidin-3-yl)ethyl methanesulfonate hydrochloride
- ®-(pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride
Uniqueness
®-N-(pyrrolidin-3-yl)ethanesulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H15ClN2O2S |
---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
N-[(3R)-pyrrolidin-3-yl]ethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-2-11(9,10)8-6-3-4-7-5-6;/h6-8H,2-5H2,1H3;1H/t6-;/m1./s1 |
InChI Key |
ZSQRBEUHPOLWHR-FYZOBXCZSA-N |
Isomeric SMILES |
CCS(=O)(=O)N[C@@H]1CCNC1.Cl |
Canonical SMILES |
CCS(=O)(=O)NC1CCNC1.Cl |
Origin of Product |
United States |
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